molecular formula C14H14FN3S B2843579 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide CAS No. 178268-48-9

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide

Cat. No. B2843579
CAS RN: 178268-48-9
M. Wt: 275.35
InChI Key: DLGDLRRQVJRNQL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (DNA and RNA), and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The compound also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorophenyl group and a methyl sulfide group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions at the nitrogen positions and ring-opening reactions . The fluorophenyl group can also participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, pyrimidine derivatives are planar and aromatic, and they often have good solubility in organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide, also known as 7-(4-fluorophenyl)-4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidine:

Antiviral Agents

This compound has shown potential as an antiviral agent. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit viral replication. These compounds can interfere with the viral life cycle, making them promising candidates for the development of new antiviral drugs .

Anti-inflammatory Agents

Pyrrolo[2,3-d]pyrimidines are known for their anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This makes them useful in the treatment of inflammatory diseases like arthritis and inflammatory bowel disease .

Anticancer Agents

The compound has been investigated for its anticancer properties. Pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival. This makes them potential candidates for cancer therapy .

Antibacterial Agents

Research has shown that pyrrolo[2,3-d]pyrimidine derivatives possess antibacterial activity. They can inhibit the growth of various bacterial strains, making them useful in the development of new antibiotics to combat bacterial infections .

Antifungal Agents

The compound has also been studied for its antifungal properties. Pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of fungi, making them potential candidates for the treatment of fungal infections .

Antituberculosis Agents

Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes them promising candidates for the development of new antituberculosis drugs .

Antioxidant Agents

The compound has been investigated for its antioxidant properties. Pyrrolo[2,3-d]pyrimidine derivatives can scavenge free radicals and protect cells from oxidative stress, making them useful in the prevention and treatment of diseases associated with oxidative damage .

Enzyme Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives can act as enzyme inhibitors. They can inhibit the activity of specific enzymes involved in various biochemical pathways, making them useful in the development of drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases .

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that pyrrolo[2,3-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Pyrrolo[2,3-d]pyrimidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3S/c1-9-12-7-8-18(11-5-3-10(15)4-6-11)13(12)17-14(16-9)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDLRRQVJRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide

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